molecular formula C8H10OS B13588881 3-Methoxy-4-methylbenzenethiol CAS No. 90953-57-4

3-Methoxy-4-methylbenzenethiol

Katalognummer: B13588881
CAS-Nummer: 90953-57-4
Molekulargewicht: 154.23 g/mol
InChI-Schlüssel: LTKKWYIAUXMKRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methoxy-4-methylbenzenethiol is an organic compound with the molecular formula C8H10OS It is a derivative of benzenethiol, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-methylbenzenethiol typically involves the introduction of the methoxy and methyl groups onto the benzene ring, followed by the thiol group. One common method is the Friedel-Crafts alkylation to introduce the methyl group, followed by the methoxylation using methanol and a suitable catalyst. The thiol group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors like toluene. The process includes steps such as chlorination, methoxylation, and thiolation under controlled conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as bromine (Br2) in the presence of a catalyst like iron (Fe) can be used for halogenation.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

3-Methoxy-4-methylbenzenethiol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and fragrances.

Wirkmechanismus

The mechanism of action of 3-Methoxy-4-methylbenzenethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    4-Methylbenzenethiol: Lacks the methoxy group, resulting in different reactivity and applications.

    3-Methoxybenzenethiol: Lacks the methyl group, affecting its chemical properties and uses.

    4-Methoxybenzenethiol:

Uniqueness: 3-Methoxy-4-methylbenzenethiol is unique due to the combined presence of the methoxy and methyl groups, which influence its chemical behavior and potential applications. This combination allows for specific interactions and reactivity patterns that are not observed in its analogs.

Eigenschaften

CAS-Nummer

90953-57-4

Molekularformel

C8H10OS

Molekulargewicht

154.23 g/mol

IUPAC-Name

3-methoxy-4-methylbenzenethiol

InChI

InChI=1S/C8H10OS/c1-6-3-4-7(10)5-8(6)9-2/h3-5,10H,1-2H3

InChI-Schlüssel

LTKKWYIAUXMKRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)S)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.